molecular formula C23H23N3O2 B2401569 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034580-39-5

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2401569
CAS RN: 2034580-39-5
M. Wt: 373.456
InChI Key: JZBLWBDKFVHRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Phenyl-1-(piperidin-1-yl)ethanone”, has been reported . It’s likely that “2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone” has a similar core structure, with additional functional groups attached.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .

Mode of Action

Piperidine derivatives have been found to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological and pharmacological activities . The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Piperidine derivatives have been associated with a wide range of biological and pharmacological activities . Depending on the specific targets and pathways affected, the compound could potentially have various molecular and cellular effects.

Action Environment

The synthesis and functionalization of piperidine derivatives have been widely studied , suggesting that various factors could potentially influence the compound’s action.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibitors in lab experiments include their specificity and potency in inhibiting this compound. However, these compounds can be expensive and may have off-target effects that need to be carefully monitored.

Future Directions

For research on 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibitors include the development of new compounds with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to investigate the long-term effects of these compounds on glycemic control and other metabolic parameters. Finally, the potential applications of this compound inhibitors in other diseases, such as cardiovascular disease and cancer, should be explored.

Synthesis Methods

The synthesis of 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 4-chloropyrimidine with piperidine, followed by the reaction of the resulting compound with 2,2-diphenylacetyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone inhibitors have been extensively studied for their potential applications in the treatment of type 2 diabetes. These compounds work by inhibiting the enzyme dipeptidyl peptidase-4 (this compound), which is responsible for the degradation of incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control. This compound inhibitors, therefore, increase the levels of these hormones, resulting in improved glycemic control in patients with type 2 diabetes.

properties

IUPAC Name

2,2-diphenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)26-15-7-12-20(16-26)28-21-13-14-24-17-25-21/h1-6,8-11,13-14,17,20,22H,7,12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBLWBDKFVHRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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